G9a Histone Methyltransferase Inhibition: Moderate Potency Compared to High-Affinity Inhibitors
This compound inhibits the G9a histone methyltransferase with a reported IC50 of 28 μM [1]. In direct comparison to the known potent G9a inhibitor UNC0321 (Ki = 63 pM; IC50 = 6-9 nM), N-(4-Aminophenyl)-2-phenoxypropanamide is significantly less potent by over three orders of magnitude . This quantitative difference positions the compound as a moderate-activity tool compound rather than a high-potency lead, which may be advantageous in research contexts requiring a weaker or 'partial' inhibitor for mechanistic studies or as a control for target engagement assays.
| Evidence Dimension | In vitro inhibitory activity against G9a |
|---|---|
| Target Compound Data | IC50 = 28 μM |
| Comparator Or Baseline | UNC0321 (potent G9a inhibitor): Ki = 63 pM, IC50 = 6-9 nM |
| Quantified Difference | Target compound is ~4,700-fold less potent (based on IC50 midpoint comparison) |
| Conditions | Assay conditions not fully specified for target compound; comparator values from biochemical assays |
Why This Matters
For procurement, this defines the compound's utility as a low-to-moderate affinity probe for G9a, distinguishing it from high-potency, clinical-stage candidates.
- [1] Southan, C. (2017). Comment on PubMed Commons regarding IC50 of N-(4-Aminophenyl)-2-phenoxypropanamide. Hypothesis. View Source
